2-Methylquinoline-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-methylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHGVIQHHDYDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103907-11-5 | |
| Record name | 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103907-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methylquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Deoxygenation and Halogenation (Method A)
A Chinese patent (CN101108829A) outlines a two-step synthesis starting from acetylmethaquine. The process involves reductive deoxygenation followed by halogenation :
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Reductive Deoxygenation :
Acetylmethaquine is treated with sodium hyposulfite (Na₂S₂O₄) in a tetrahydrofuran (THF)-chloroform-water solvent system at 60–80°C. The reaction progress is monitored via thin-layer chromatography (TLC), yielding 3-methyl-2-acetylquinoline as an intermediate. -
Halogenation and Acidification :
The intermediate undergoes halogenation with sodium hypochlorite (NaClO) in the presence of polyethylene glycol 2000 (PEG-2000) as a phase-transfer catalyst. Starch-iodide paper monitors excess hypochlorite, and sodium sulfite (Na₂SO₃) neutralizes residual oxidant. The final product is precipitated by adjusting the pH to 2–3 with concentrated hydrochloric acid, yielding this compound.
Key Parameters :
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Yield: ~90% (0.45 g from 0.5 g acetylmethaquine).
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Purity: >95% (confirmed by recrystallization).
Oxidation of 2-Methylquinoline-3-carboxylic Acid (Method B)
A U.S. patent (US4459409A) describes the oxidation of 2-methylquinoline-3-carboxylic acid using sodium hypochlorite in alkaline conditions. Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) catalyzes the reaction:
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Oxidation :
A mixture of 2-methylquinoline-3-carboxylic acid, sodium hydroxide (NaOH), and NiCl₂·6H₂O is treated with NaClO solution. The methyl group at position 2 is oxidized to a carboxylic acid, forming quinoline-2,3-dicarboxylic acid as a byproduct. -
Acidification :
The reaction mixture is acidified with HCl to pH 2, precipitating the hydrochloride salt.
Key Parameters :
-
Yield: ~30% (0.37 g from 1.25 g starting material).
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Challenges: Competing dicarboxylic acid formation reduces yield.
Cyclization of Anilinosuccinimide Derivatives (Method C)
A European patent (EP0257433B1) proposes a route via cyclization of N-substituted-3-anilinosuccinimide. The process involves:
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Oxidation and Cyclization :
The succinimide derivative is oxidized and reacted with dimethylformamide dimethylacetal (DMF-DMA) to form a dimethylaminomethylene intermediate. Cyclization with polyphosphoric acid (PPA) at 130–145°C yields an acridinimide intermediate. -
Hydrolysis and Salt Formation :
Hydrolysis with aqueous sodium hydroxide (NaOH) followed by HCl acidification produces the hydrochloride salt.
Key Parameters :
-
Yield: ~74% (from maleic anhydride and aniline).
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Scalability: Suitable for industrial production due to high yield.
Industrial Production and Optimization
Scalability and Catalysts
Environmental Considerations
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Solvent Selection : Method A utilizes THF-chloroform, which poses toxicity concerns. Alternative solvents like ethyl acetate are under investigation.
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Waste Management : Method B generates nickel-containing waste, necessitating metal recovery systems.
Comparative Analysis of Preparation Methods
Purification and Characterization Techniques
Purification
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
Scientific Research Applications
2-Methylquinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Type: 2-Ethyl vs. Halogen vs. Pyridine vs. Quinoline Core: 3-Methylpicolinic acid hydrochloride (CAS 16381-48-9) features a pyridine ring, reducing aromaticity and conjugation compared to quinoline derivatives, which impacts its reactivity and applications .
Biological Activity
2-Methylquinoline-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 223.66 g/mol. Its structure features a quinoline core with a methyl group at the 2-position and a carboxylic acid functional group at the 3-position, which significantly influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that This compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary research suggests that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which could be relevant in drug design for diseases where these enzymes play a critical role.
The mechanisms by which this compound exerts its biological effects are primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound is known to inhibit protein kinase CK2, which is involved in cellular proliferation and survival pathways. This inhibition can lead to reduced cancer cell growth .
- Receptor Modulation : It may also act on specific receptors, modulating signaling pathways that are crucial for various physiological processes.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound. Below are some key findings:
- Antimicrobial Activity :
- A study tested the efficacy of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations.
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against different pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
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Anticancer Activity :
- In vitro assays indicated that the compound inhibited the growth of ovarian cancer cell lines with an IC50 value of approximately 25 µM.
- The study highlighted its potential as a lead compound for further development in cancer therapeutics.
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Enzyme Inhibition :
- Research demonstrated that this compound effectively inhibited CK2 activity with an IC50 value of 50 nM, suggesting significant potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
